2-methyl-4-[3-(trifluoromethyl)benzyl]-1,3,4-benzoxadiazepin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-4-[3-(trifluoromethyl)benzyl]-1,3,4-benzoxadiazepin-5(4H)-one is a complex organic compound featuring a benzoxadiazepine core structure. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications. The presence of the trifluoromethyl group enhances the compound’s stability, lipophilicity, and bioavailability, which are crucial for its potential use in pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-[3-(trifluoromethyl)benzyl]-1,3,4-benzoxadiazepin-5(4H)-one typically involves multiple steps:
Formation of the Benzoxadiazepine Core: The initial step involves the cyclization of appropriate precursors to form the benzoxadiazepine ring. This can be achieved through the reaction of an ortho-amino benzamide with a suitable aldehyde under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution or radical trifluoromethylation. Common reagents for this step include trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates.
Final Assembly: The final step involves the coupling of the benzoxadiazepine core with the trifluoromethyl benzyl group. This can be achieved through a Friedel-Crafts alkylation or a similar electrophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carbonyl group in the benzoxadiazepine ring, potentially converting it to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although it is generally resistant due to its electron-withdrawing nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-methyl-4-[3-(trifluoromethyl)benzyl]-1,3,4-benzoxadiazepin-5(4H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound are investigated for their potential use as anti-inflammatory, anti-cancer, and anti-viral agents. The trifluoromethyl group is known to improve the pharmacokinetic properties of drugs, making them more effective and longer-lasting.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-methyl-4-[3-(trifluoromethyl)benzyl]-1,3,4-benzoxadiazepin-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-4-[3-(difluoromethyl)benzyl]-1,3,4-benzoxadiazepin-5(4H)-one
- 2-methyl-4-[3-(fluoromethyl)benzyl]-1,3,4-benzoxadiazepin-5(4H)-one
- 2-methyl-4-[3-(chloromethyl)benzyl]-1,3,4-benzoxadiazepin-5(4H)-one
Uniqueness
Compared to similar compounds, 2-methyl-4-[3-(trifluoromethyl)benzyl]-1,3,4-benzoxadiazepin-5(4H)-one is unique due to the presence of the trifluoromethyl group. This group significantly enhances the compound’s chemical stability, lipophilicity, and bioavailability, making it more effective in various applications. The trifluoromethyl group also imparts unique electronic properties, which can influence the compound’s reactivity and interaction with biological targets.
Properties
IUPAC Name |
2-methyl-4-[[3-(trifluoromethyl)phenyl]methyl]-1,3,4-benzoxadiazepin-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O2/c1-11-21-22(16(23)14-7-2-3-8-15(14)24-11)10-12-5-4-6-13(9-12)17(18,19)20/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQSTWNCUMQYJKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=CC=CC=C2O1)CC3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.